molecular formula C16H12N2O2 B8300577 6-Amino-2-(1,3-benzodioxol-5-yl)-quinoline

6-Amino-2-(1,3-benzodioxol-5-yl)-quinoline

Cat. No.: B8300577
M. Wt: 264.28 g/mol
InChI Key: YOAWUZHTJDKDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(1,3-benzodioxol-5-yl)-quinoline is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)quinolin-6-amine

InChI

InChI=1S/C16H12N2O2/c17-12-3-5-14-10(7-12)1-4-13(18-14)11-2-6-15-16(8-11)20-9-19-15/h1-8H,9,17H2

InChI Key

YOAWUZHTJDKDFL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C=C(C=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Pd/C (0.29 g, 0.27 mmol) is added to 2-(1,3-benzodioxol-5-yl)-6-nitroquinoline (2.0 g, 6.80 mmol) in methanol/THF (80 ml/80 ml). The mixture is hydrogenated at r.t. for 2 hours. The catalyst is filtered off and the filtrate is concentrated to afford 1.31 g (73%) of the titled product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.29 g
Type
catalyst
Reaction Step One
Yield
73%

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